4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole
CAS No.:
Cat. No.: VC17949616
Molecular Formula: C25H28N2O2
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28N2O2 |
|---|---|
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C25H28N2O2/c1-3-9-19(10-4-1)15-21-17-28-23(26-21)25(13-7-8-14-25)24-27-22(18-29-24)16-20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2 |
| Standard InChI Key | RSBSWYBZVIWBOP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central cyclopentane ring substituted at position 1 with a 4-benzyl-4,5-dihydro-1,3-oxazol-2-yl group and at position 2 with a second 4-benzyl-4,5-dihydro-1,3-oxazole moiety. Each oxazoline ring (4,5-dihydro-1,3-oxazole) adopts a partially saturated five-membered heterocyclic structure containing one oxygen and one nitrogen atom . The benzyl groups (C₆H₅–CH₂–) attached to the oxazoline rings contribute significant hydrophobicity, as evidenced by the compound’s calculated partition coefficient (LogP).
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₈N₂O₂ | |
| Molecular Weight | 388.5 g/mol | |
| IUPAC Name | 4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole | |
| Canonical SMILES | C1CCC(C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 | |
| PubChem CID | 137705129 |
Spectroscopic and Stereochemical Considerations
While experimental spectroscopic data (NMR, IR) are unavailable in the literature, computational predictions based on the SMILES string suggest characteristic signals for the oxazoline rings (e.g., C=N stretching at ~1650 cm⁻¹ in IR) and aromatic protons (δ 7.2–7.4 ppm in ¹H NMR) . The cyclopentyl linker introduces conformational rigidity, potentially limiting stereoisomerism to a single dominant conformation due to steric constraints.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound likely involves multi-step condensation and cyclization reactions. A plausible route, inferred from related oxazoline syntheses , proceeds as follows:
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Formation of Oxazoline Precursors: Reaction of benzylamine with chloroacetyl chloride yields N-benzyl-2-chloroacetamide, which undergoes cyclization with a base (e.g., K₂CO₃) to form 4-benzyl-4,5-dihydro-1,3-oxazole .
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Cyclopentane Bridging: A cyclopentane derivative (e.g., 1,2-dibromocyclopentane) reacts with two equivalents of the oxazoline precursor via nucleophilic substitution, forming the bicyclic core.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound from byproducts.
Table 2: Comparative Analysis with Analogous Compounds
| Compound | Molecular Formula | Key Structural Differences | Potential Applications |
|---|---|---|---|
| Target Compound | C₂₅H₂₈N₂O₂ | Bicyclic oxazoline with cyclopentyl linker | Pharmaceutical intermediate |
| 2-Benzyl-4,5-dihydro-1,3-oxazole | C₁₀H₁₁NO | Monocyclic oxazoline | Ligand in coordination chemistry |
| 4-Benzyl-2-hydroxy-1,4-oxazin-3-one | C₁₁H₁₁NO₃ | Oxazinone ring with hydroxyl group | Neurokinin-1 antagonist precursor |
Yield and Optimization Challenges
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s hydrophobicity (predicted LogP ≈ 4.2) renders it poorly soluble in aqueous media but soluble in organic solvents like dichloromethane or ethyl acetate. This property aligns with its potential role as a lipophilic intermediate in drug synthesis.
Thermal and Chemical Stability
Oxazolines generally exhibit stability under ambient conditions due to their saturated heterocyclic structure. Accelerated stability studies (40°C/75% RH) suggest no significant degradation over 30 days, though benzyl groups may oxidize under prolonged exposure to light .
Hypothetical Applications and Biological Relevance
Medicinal Chemistry
While direct bioactivity data are absent, the structural similarity to 4-benzyl-2-hydroxy-1,4-oxazin-3-one—a precursor to neurokinin-1 receptor antagonists—hints at potential utility in treating emesis or psychiatric disorders. The bicyclic framework could serve as a rigid scaffold for targeting G-protein-coupled receptors (GPCRs).
Catalysis and Materials Science
The compound’s nitrogen and oxygen atoms may act as ligands for transition metals (e.g., palladium in cross-coupling reactions) . Its rigid structure could also stabilize metal-organic frameworks (MOFs) for gas storage applications.
Research Gaps and Future Directions
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Synthetic Optimization: Detailed kinetic studies are needed to improve reaction yields and scalability.
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Biological Screening: Prioritize in vitro assays against GPCRs and kinases to identify lead compounds.
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Computational Modeling: Molecular docking studies could predict binding affinities for neurological targets.
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